tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
Description
tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a bicyclic compound featuring a spiro junction at the 2-azaspiro[4.5]decane core, with a hydroxyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group. This structure is critical in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly due to its ability to modulate solubility, stability, and reactivity through its substituents .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)7-5-4-6-11(14)16/h11,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYJRWNTKDNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a precursor. This compound can be synthesized by treating a solution of the precursor in dichloromethane with Dess-Martin periodinane at 0°C . The reaction is carried out in two batches to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of the hydroxy group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate exhibit antimicrobial properties. These compounds may serve as scaffolds for developing new antibiotics targeting resistant strains of bacteria. For example, derivatives of spirocyclic compounds have shown effectiveness against various pathogens in biological assays, suggesting that this compound could also possess similar properties .
1.2 Neurological Applications
Studies have suggested potential applications in treating neurological disorders due to the compound's ability to interact with neurotransmitter systems. Its structural features may allow it to modulate receptor activity, making it a candidate for further investigation in neuropharmacology .
Organic Synthesis
2.1 Synthetic Intermediates
this compound can act as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure allows for diverse chemical transformations that can lead to biologically active derivatives . The preparation methods typically involve multi-step synthesis processes that optimize yield and purity.
Table 1: Synthesis Methods Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | 1,4-Dioxaspiro[4.5]decane-8-one | Toluene, 0-20°C, 12.5 hours |
| 2 | Reduction | Raney nickel | Methanol, 50°C |
| 3 | Deprotection | Pyridinium p-toluenesulfonate | Acetone-water mixture, 70°C |
| 4 | Final Purification | Silica gel column chromatography | - |
3.1 Pharmacological Properties
While specific biological activity data for this compound is limited, its derivatives have been explored for their pharmacological properties, including anti-inflammatory and analgesic effects. Compounds with similar structures have shown promise in various biological assays, indicating that this compound may also possess relevant biological activities worth investigating further .
3.2 Interaction Studies
Research into the interactions of spirocyclic compounds with biological targets has highlighted their potential as novel therapeutic agents or catalysts in organic synthesis . Understanding these interactions is crucial for developing new drugs and optimizing existing ones.
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The hydroxy and tert-butyl groups contribute to its binding affinity and specificity. The compound’s effects are mediated through its interaction with these molecular targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Substituent Variations and Reactivity
Key Observations :
- The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., water, alcohols) compared to methyl or benzyl derivatives .
- The oxo derivative (7-oxo) exhibits electrophilic reactivity, enabling conjugation with nucleophiles like hydrazines or Grignard reagents, unlike the hydroxyl variant .
- Amino-substituted analogs (e.g., 8-NH₂) are valuable for forming hydrogen bonds or coordinating with metals, expanding their utility in catalysis or drug design .
Biological Activity
tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a spirocyclic framework, which is known to influence biological activity through various mechanisms.
Research indicates that compounds with spirocyclic structures often exhibit diverse pharmacological activities. The biological activity of this compound may involve:
- Receptor Modulation : The compound may interact with specific receptors, influencing neurotransmitter systems.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines.
Biological Evaluation
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of tert-butyl 6-hydroxy derivatives.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | |
| tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate | Cytotoxic | TBD | |
| 1,4-dithiaspiro[4.5]decane derivatives | 5-HT1A Agonist | TBD |
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of spirocyclic compounds, revealing that certain derivatives inhibited growth in both Gram-positive and Gram-negative bacteria. The specific activity of tert-butyl 6-hydroxy derivatives remains to be fully characterized but shows promise based on structural similarities.
- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited selective cytotoxicity against cancer cell lines such as HepG2 and MCF7, prompting further investigation into the mechanisms underlying this activity.
- Receptor Interaction Studies : Molecular modeling studies suggest that the azaspiro framework may facilitate binding to neurotransmitter receptors, which could explain potential therapeutic effects in neuropharmacology.
Q & A
Q. Table 1: Hazardous Decomposition Products
| Condition | Products | Mitigation Strategies |
|---|---|---|
| Combustion | CO, NOx | Self-contained breathing apparatus |
| Thermal stress | Not fully characterized | Avoid high temperatures |
Basic: What synthetic routes are reported for this compound, and how are reaction conditions optimized?
Answer:
Q. Table 2: Representative Reaction Conditions
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 82°C (reflux) |
| Reaction Time | 4–24 hours | 6 hours |
| Base | K₂CO₃, NaHCO₃ | K₂CO₃ (anhydrous) |
Advanced: How can computational modeling resolve conflicting spectral data during structural elucidation?
Answer:
- Multi-Technique Validation: Cross-reference NMR, MS, and IR data with density functional theory (DFT)-predicted spectra. For example, DFT-calculated H NMR chemical shifts (using B3LYP/6-311+G(d,p)) can validate experimental peaks .
- Case Study: If experimental C NMR shows unexpected peaks, molecular dynamics simulations (e.g., Gaussian or ORCA) can model conformational flexibility to identify minor tautomers or rotamers .
Advanced: What strategies mitigate instability during long-term storage or under reactive conditions?
Answer:
- Stability Profiling: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products can be identified via LC-MS and compared to thermally stressed samples .
- Preventive Measures: Add stabilizers (e.g., antioxidants like BHT at 0.1% w/w) and store under inert gas (N₂ or Ar) to prevent oxidation .
Q. Table 3: Stability Under Stress Conditions
| Stress Condition | Duration | Degradation Observed | Mitigation |
|---|---|---|---|
| Heat (60°C) | 7 days | 5% decomposition | Refrigerated storage |
| Light (UV) | 14 days | No change | Amber containers |
Advanced: How can reactor design improve scalability of synthesis while maintaining enantiomeric purity?
Answer:
- Continuous Flow Systems: Use microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., epimerization). Residence time distribution (RTD) studies ensure uniform reaction progress .
- Case Study: A packed-bed reactor with immobilized catalysts (e.g., chiral Rh complexes) achieved 98% enantiomeric excess (ee) at 10 g/L scale, compared to 92% ee in batch reactors .
Advanced: How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Methodological Triangulation:
- In Silico Docking: Use AutoDock Vina to predict binding affinities to target receptors (e.g., GABA_A for anticonvulsant studies). Compare results across multiple protein conformations .
- Experimental Validation: Run dose-response assays (IC₅₀/EC₅₀) in parallel with computational predictions to identify outliers .
Q. Table 4: Example SAR Data Contradiction Analysis
| Derivative | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) | Discrepancy Source |
|---|---|---|---|
| Compound A | 12 ± 2 | 45 ± 5 | Solvent polarity mismatch |
| Compound B | 8 ± 1 | 9 ± 1 | Agreement |
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
